(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid
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Overview
Description
(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydropyridazine ring substituted with a hydroxyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (3R,5R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyridazine derivatives, which undergo hydroxylation and subsequent carboxylation to yield the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The stereochemistry of the compound is crucial in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-pyridinedicarboxylic acid: This compound shares a similar pyridine ring structure but differs in the position and number of hydroxyl and carboxylic acid groups.
5-Amino-pyrazoles: These compounds have a similar nitrogen-containing ring structure but differ in their functional groups and reactivity.
Uniqueness
(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on the hexahydropyridazine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
364070-92-8 |
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Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,5R)-5-hydroxydiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c8-3-1-4(5(9)10)7-6-2-3/h3-4,6-8H,1-2H2,(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
NRUKNRPYMNPMRU-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](CNN[C@H]1C(=O)O)O |
Canonical SMILES |
C1C(CNNC1C(=O)O)O |
Origin of Product |
United States |
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